3-[Dichloro(methyl)silyl]propyl prop-2-enoate
Overview
Description
3-[Dichloro(methyl)silyl]propyl prop-2-enoate is a useful research compound. Its molecular formula is C7H12Cl2O2Si and its molecular weight is 227.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Catalysis
One application involves the use of silyl enol ethers in asymmetric aldol reactions, providing a method for the synthesis of aldol-type adducts with high enantioselectivities. This process is facilitated by chiral promoters and is applicable to a variety of aldehydes, highlighting the compound's utility in asymmetric synthesis (Kobayashi et al., 1991).
Adsorption and Preconcentration
Silica gel modified with propyl groups, which can be related to the structure of "3-[Dichloro(methyl)silyl]propyl prop-2-enoate", has been used to adsorb and preconcentrate metal ions from solutions. This method is applicable to the purification and analysis of metals in various samples, demonstrating the compound's potential in environmental and analytical chemistry (Moreira & Gushikem, 1985).
Photocatalytic Degradation
Adsorbent supports loaded with titanium dioxide and possibly functionalized with groups similar to "this compound" enhance the photocatalytic degradation of pollutants. These supports concentrate the target substrate, increasing the degradation rate and reducing the concentration of toxic intermediates in solutions (Torimoto et al., 1996).
Polymerization
The compound's structural motifs are relevant in the field of polymerization, where chiral ansa-metallocenes supported on silica or alumina have been utilized to polymerize propylene, producing polypropylene with narrow molecular weight distributions. This highlights its potential role in the development of advanced polymeric materials (Collins et al., 1992).
Chemical Synthesis and Modification
In chemical synthesis, similar compounds have been used for isomerization reactions of olefins and for the synthesis of enol ethers, demonstrating the compound's utility as a reagent in organic synthesis and modification processes (Wakamatsu et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
3-[dichloro(methyl)silyl]propyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl2O2Si/c1-3-7(10)11-5-4-6-12(2,8)9/h3H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAQKTTVWCCNHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCOC(=O)C=C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20992099 | |
Record name | 3-[Dichloro(methyl)silyl]propyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20992099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71550-63-5 | |
Record name | 3-(Dichloromethylsilyl)propyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71550-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[Dichloro(methyl)silyl]propyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20992099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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